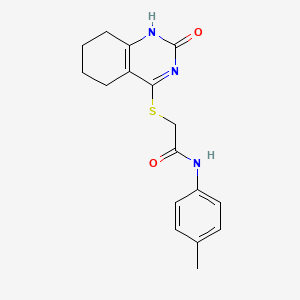

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11-6-8-12(9-7-11)18-15(21)10-23-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZDILINAZCTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The hexahydroquinazoline core is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.41 g/mol. The structure includes:

- A hexahydroquinazoline moiety.

- A thioether linkage.

- An acetamide functional group.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

- MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines were used to evaluate the anticancer activity of related compounds. Some derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.00803 µM for certain analogs) .

Kinase Inhibition

The presence of the quinazolinone core suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and are often targeted in cancer therapies. Studies have indicated that compounds containing this scaffold can effectively inhibit specific kinases involved in tumor growth and progression .

Anti-inflammatory Properties

Compounds derived from quinazoline structures have also been investigated for their anti-inflammatory effects. The inhibition of tumor necrosis factor-alpha (TNF-alpha) production has been noted in similar compounds, suggesting that this class may possess anti-inflammatory activity .

The biological activity of this compound may involve:

- Binding to Target Proteins : Molecular docking studies indicate that these compounds can effectively bind to active sites of target proteins associated with cancer progression.

- Inhibition of Enzymatic Activity : By inhibiting specific kinases or enzymes involved in inflammatory pathways, these compounds may reduce tumor growth and inflammation.

Case Studies

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 0.0103 | High potency against breast cancer cells |

| Study 2 | A549 | 0.0095 | Effective against lung cancer cells |

| Study 3 | TNF-alpha inhibition | 0.42 | Significant reduction in inflammatory markers |

Comparison with Similar Compounds

N-(4-Fluorophenyl)-4-(4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-2-ylthio)butanamide

- Structure : Replaces the para-tolyl group with a 4-fluorophenyl and extends the acetamide to a butanamide chain.

- Activity : Exhibits selective inhibition of MMP-9 (KD = 320 nM), disrupting proMMP-9 interactions with α4β1 integrin and CD44, thereby blocking EGFR signaling .

- Advantage Over Target Compound: Higher potency (KD = 320 nM vs.

2-((6,8-Diiodo-4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-yl)thio)-N-(p-Tolyl)acetamide (Compound 8)

- Structure: Introduces diiodo and sulfamoyl groups on the quinazolinone ring.

- Activity : Demonstrated radiomodulatory effects via NQO1 induction, though specific IC50 values are unreported. The sulfamoyl group may enhance solubility and enzyme interactions .

- Disadvantage : Increased molecular weight (due to iodine) could reduce bioavailability compared to the target compound .

2-(2-Methyl-4-Oxo-5,6,7,8-Tetrahydroquinazolin-3(4H)-yl)-N-(o-Tolyl)acetamide

- Structure: Substitutes the para-tolyl with ortho-tolyl and adds a methyl group at the quinazolinone 2-position.

- Synthetic Note: Requires anhydrous ZnCl2 and mercaptoacetic acid for thioacetamide formation, similar to the target compound’s synthesis .

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-((1-(2-Hydroxyethyl)-2-Oxo-1,2,5,6,7,8-Hexahydroquinazolin-4-yl)thio)acetamide

- Structure: Incorporates a hydroxyethyl group on the quinazolinone and a thiadiazole ring on the acetamide.

- Activity : The thiadiazole moiety may improve metabolic stability and membrane permeability. However, the hydroxyethyl group could increase polarity, affecting blood-brain barrier penetration .

Comparative Physicochemical Properties

*Estimated based on similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.